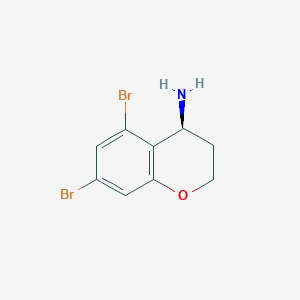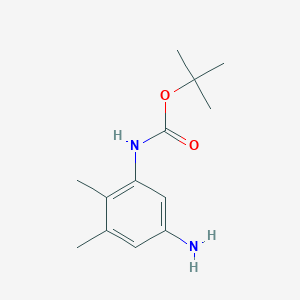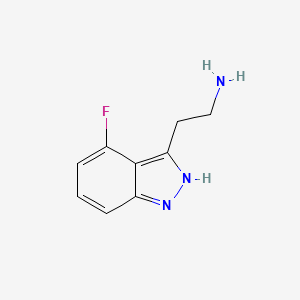
2-(4-Fluoro-1H-indazol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring The presence of a fluorine atom at the 4-position of the indazole ring and an ethanamine group at the 3-position makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-1H-indazol-3-yl)ethanamine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Ethanamine Group: The ethanamine group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the indazole ring is replaced by the ethanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, forming corresponding imines or amides.
Reduction: Reduction reactions can be used to modify the indazole ring or the ethanamine group, potentially forming secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the indazole ring.
科学的研究の応用
2-(4-Fluoro-1H-indazol-3-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving indazole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(4-Fluoro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
1H-Indazole: Lacks the fluorine atom and ethanamine group, resulting in different chemical and biological properties.
4-Fluoro-1H-indazole: Lacks the ethanamine group, affecting its reactivity and applications.
2-(1H-Indazol-3-yl)ethanamine: Lacks the fluorine atom, which can influence its binding affinity and selectivity.
Uniqueness: 2-(4-Fluoro-1H-indazol-3-yl)ethanamine is unique due to the presence of both the fluorine atom and the ethanamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H10FN3 |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
2-(4-fluoro-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10FN3/c10-6-2-1-3-7-9(6)8(4-5-11)13-12-7/h1-3H,4-5,11H2,(H,12,13) |
InChIキー |
PSQRBYZQROWTSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNC(=C2C(=C1)F)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)

![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)


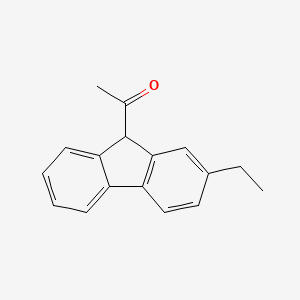
![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)

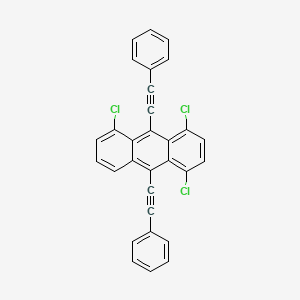

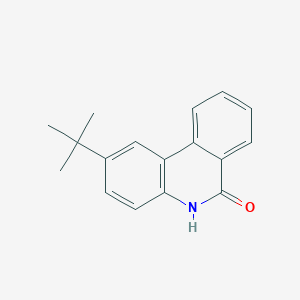
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
